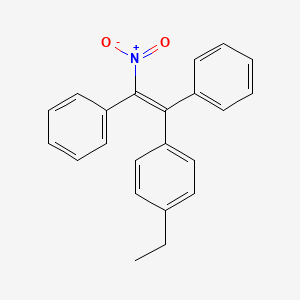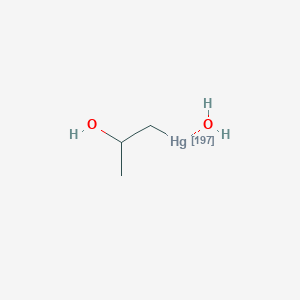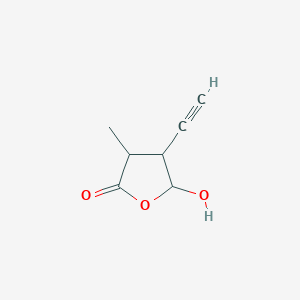
4-Ethynyl-5-hydroxy-3-methyloxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethynyl-5-hydroxy-3-methyloxolan-2-one is a chemical compound with a unique structure that includes an ethynyl group, a hydroxyl group, and a methyloxolanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-5-hydroxy-3-methyloxolan-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of ethynyl derivatives and hydroxyl-containing compounds in the presence of catalysts to facilitate the formation of the oxolanone ring. The reaction conditions often include specific temperatures, pressures, and solvents to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-Ethynyl-5-hydroxy-3-methyloxolan-2-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the ethynyl group may produce alkenes.
Scientific Research Applications
4-Ethynyl-5-hydroxy-3-methyloxolan-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Ethynyl-5-hydroxy-3-methyloxolan-2-one involves its interaction with specific molecular targets. The ethynyl group can participate in reactions that modify the activity of enzymes or receptors, while the hydroxyl group can form hydrogen bonds with biological molecules, affecting their function. The compound’s unique structure allows it to interact with multiple pathways, making it a versatile agent in various applications.
Comparison with Similar Compounds
Similar Compounds
5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone: Known for its aroma properties and used in the food industry.
4-Hydroxy-5-methyl-3(2H)-furanone: Another compound with a similar structure, used in flavor and fragrance applications.
Uniqueness
4-Ethynyl-5-hydroxy-3-methyloxolan-2-one is unique due to the presence of the ethynyl group, which imparts distinct reactivity compared to similar compounds. This makes it valuable in synthetic chemistry and potential therapeutic applications.
Properties
Molecular Formula |
C7H8O3 |
|---|---|
Molecular Weight |
140.14 g/mol |
IUPAC Name |
4-ethynyl-5-hydroxy-3-methyloxolan-2-one |
InChI |
InChI=1S/C7H8O3/c1-3-5-4(2)6(8)10-7(5)9/h1,4-5,7,9H,2H3 |
InChI Key |
ZEJNALGYAIIPJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(OC1=O)O)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis[2-(2-ethylbutoxy)ethyl] adipate](/img/structure/B13808427.png)
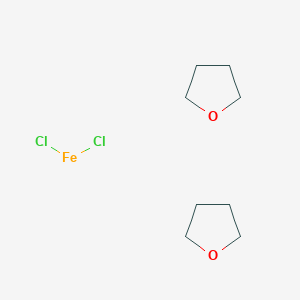
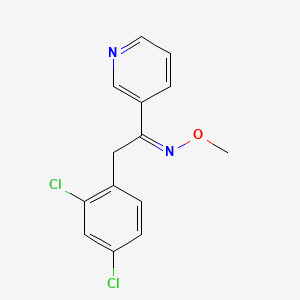
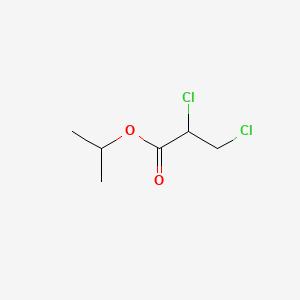
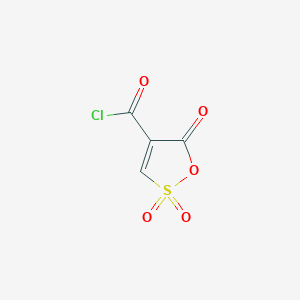
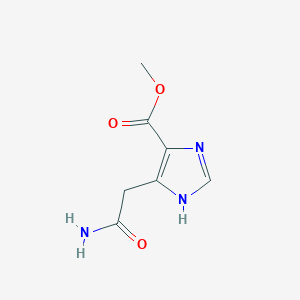
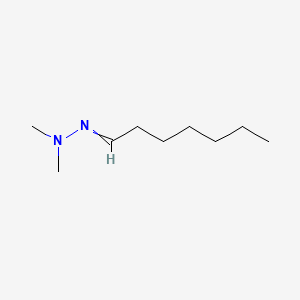
![9-Benzyl-1,3-dimethyl-7,7-bis(3-methylbut-2-enyl)purino[7,8-a]pyrimidine-2,4,6,8-tetrone](/img/structure/B13808473.png)
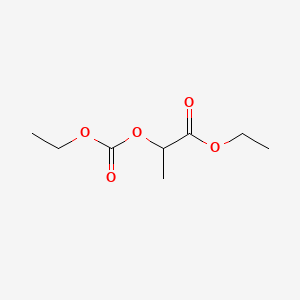
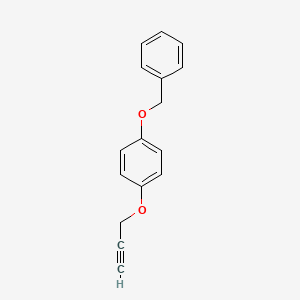
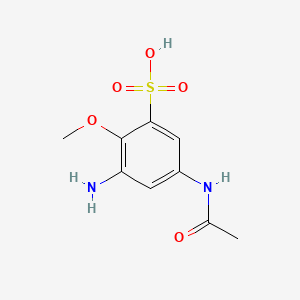
![(-)-2-Isopropylidene-2,3-dihydroxy-1,4-bis[bis(2-methylphenyl)phosphino]butane](/img/structure/B13808499.png)
